molecular formula C4H12N2 B569718 1,4-Butane-D8-diamine CAS No. 709608-92-4

1,4-Butane-D8-diamine

Cat. No. B569718
M. Wt: 96.203
InChI Key: KIDHWZJUCRJVML-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Butane-D8-diamine, also known as Putrescine-d8, is a labelled isotope of 1,4-Diaminobutane . It has a linear formula of NH2(CD2)4NH2 · 2HCl . The molecular weight is 169.12 and it is a solid in form .


Molecular Structure Analysis

The molecular structure of 1,4-Butane-D8-diamine is represented by the SMILES string Cl.Cl.[2H]C([2H])(N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N . The InChI representation is 1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; .


Physical And Chemical Properties Analysis

1,4-Butane-D8-diamine is a solid with a melting point of 280 °C (dec.) (lit.) .

Scientific Research Applications

  • Atmospheric Chemistry : Elm et al. (2016) explored the molecular interactions between butane-1,4-diamine and sulfuric acid, indicating potential significance in the formation of new atmospheric particles. This study highlighted that butane-1,4-diamine could stabilize sulfuric acid clusters efficiently, suggesting a key role in atmospheric processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).

  • Material Science : Born and Hespe (1985) analyzed the crystallographic properties of bis-urea from diphenyl methane-4-isocyanate and 1,4-butane diamine, providing insights into the physical crosslinking of amine-extended polyurethane urea elastomers. This research contributes to understanding the structural characteristics of polyurethane materials (Born & Hespe, 1985).

  • Coordination Chemistry and Magnetism : Du et al. (2006) synthesized a novel butane-1,4-diamine-bridged copper(II) compound, demonstrating a two-dimensional square network structure. This study offers insights into the design of metal-organic frameworks and their magnetic properties (Du, Wei, He, Han, & Dong, 2006).

  • Pharmaceuticals and Medicinal Chemistry : Lim et al. (2004) discovered that N-acridin-9-yl-butane-1,4-diamines were high-affinity ligands of the alpha2delta subunit of voltage-gated calcium channels. This research has implications for the development of new pharmaceuticals for treating conditions related to calcium channel activity (Lim et al., 2004).

Safety And Hazards

1,4-Butane-D8-diamine is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butane-D8-diamine

Citations

For This Compound
1
Citations
JK Van - 2015 - search.proquest.com
Part 1: Development and validation of an analytical method by liquid chromatography-tandem mass spectrometry to detect putrescine, cadaverine, spermidine, spermine, n8-…
Number of citations: 1 search.proquest.com

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